Product packaging for Silver perfluorooctanoate(Cat. No.:CAS No. 335-93-3)

Silver perfluorooctanoate

Cat. No.: B1594822
CAS No.: 335-93-3
M. Wt: 521.94 g/mol
InChI Key: CZINRFRKDICVHB-UHFFFAOYSA-N
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Description

Historical Context of Perfluorinated Carboxylates in Chemical Science

The journey of perfluorinated carboxylates (PFCAs) began in 1947 with the advent of an electrochemical fluorination process. acs.org These compounds, a class of per- and polyfluoroalkyl substances (PFAS), were initially recognized for their exceptional chemical stability and ability to lower surface tension. acs.org By 1966, their utility was documented in a wide array of applications, including fire-fighting foams, metal plating and cleaning, and as coatings for textiles and paper to repel oil and water. acs.orggreenpeace.to

The manufacturing of PFCAs has historically involved several synthesis routes, such as electrochemical fluorination (ECF) and the oxidation of fluorotelomer iodides and olefins. acs.org Notably, the ECF process, used for producing polyfluorinated sulfonamide-based products, also resulted in the unintentional creation of polyfluorinated amides (PFAMs) as byproducts between 1947 and 2002. nih.gov Subsequent atmospheric oxidation of these PFAMs has been identified as a historical source of PFCAs in the environment. nih.gov

One of the most well-known PFCAs, perfluorooctanoic acid (PFOA), was first produced by the Minnesota Mining and Manufacturing Company (3M) in 1947. wikipedia.org Starting in 1951, DuPont began purchasing PFOA from 3M for the production of fluoropolymers like Teflon. wikipedia.org The widespread use and persistence of these compounds led to their detection in the blood serum of consumers by 1968, prompting further investigation into their environmental and biological fate. wikipedia.orgitrcweb.org

The following table provides a summary of key milestones in the history of perfluorinated carboxylates:

YearMilestoneReference
1947Production of perfluoroalkyl carboxylates (PFCAs) begins using electrochemical fluorination. 3M starts producing PFOA. acs.orgwikipedia.org
1951DuPont begins purchasing PFOA from 3M for use in manufacturing fluoropolymers. wikipedia.org
1966Early uses of PFCAs are documented, highlighting their stability and surfactant properties. acs.org
1968Organofluorine compounds are detected in the blood serum of consumers. wikipedia.org
1976The detected organofluorine compounds are suggested to be PFOA or related substances. wikipedia.org

Significance of Silver-Containing Organic Compounds in Contemporary Chemistry

Silver-containing organic compounds, also known as organosilver compounds, hold a significant position in modern chemistry, primarily due to the unique properties imparted by the silver ion. cymitquimica.comwikipedia.org While the field of organosilver chemistry is less developed than that of its organocopper counterpart, it has seen important advancements since the first recorded attempts at synthesis in the mid-19th century. wikipedia.org

A key area where silver-organic compounds are prominent is in catalysis. wikipedia.orgrsc.org Silver salts are frequently used as additives in C-H activation reactions, where they facilitate the in-situ generation of catalytically active species. rsc.orgnih.gov For instance, silver(I) salts can effectively interact with halide ions, a property that distinguishes them from other metallic additives. rsc.org They are also known to form bimetallic species with carboxylate ligands, which can influence various transition-metal-catalyzed transformations. rsc.org

The synthesis of silver(I) salts of perfluorinated carboxylic acids can be achieved through the reaction of the acid with silver(I) oxide in a non-aqueous solvent like toluene. mdpi.com This method avoids the presence of water and yields coordination polymers assembled from dinuclear building blocks. mdpi.com

Furthermore, silver compounds are well-known for their antimicrobial properties. cymitquimica.comacs.org The biological activity is primarily attributed to the release of silver ions, which can interact with microbial cell membranes, leading to cell disruption. smolecule.com This has led to research into the antimicrobial efficacy of various silver(I) complexes, which have shown promise against a range of pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi. acs.org The combination of silver's antimicrobial nature with the stability of a fluorinated tail in compounds like silver perfluorooctanoate makes them of interest for applications requiring both attributes. smolecule.com

Scope of Academic Inquiry into this compound Research

Academic research into this compound (AgC₈F₁₅O₂) explores its synthesis, properties, and potential applications, leveraging the combined characteristics of its perfluorinated anion and silver cation.

Synthesis and Characterization: The synthesis of this compound typically involves the reaction of perfluorooctanoic acid with a silver salt, such as silver nitrate (B79036) in an aqueous solution or silver oxide in an organic solvent. mdpi.comsmolecule.com Studies have also investigated the thermal decomposition of silver salts of perfluorocarboxylic acids. acs.org For instance, the evaporation of silver perfluorocyclohexanoate, a related compound, is accompanied by complete thermal decomposition. researchgate.net

Material Science and Catalysis: The unique properties of this compound, such as its thermal stability and water-repellent nature, have generated interest in material science. smolecule.com Research has explored its potential use in the formulation of coatings and lubricants. cymitquimica.comsmolecule.com In the broader context of per- and polyfluoroalkyl substances, silver nanoparticles have been used to create nanocomposite-activated carbons for the removal of PFAS from aqueous solutions. sci-hub.se The persulfate/silver ion (PS/Ag+) system has been shown to be effective in decomposing carboxylic PFAS like PFOA under ambient conditions. researchgate.net

Environmental and Biological Studies: Due to its structural similarity to the persistent environmental contaminant PFOA, this compound serves as a valuable reference standard in environmental studies. smolecule.comhealth.state.mn.us This allows scientists to gain insights into the environmental fate and transport of PFOA. smolecule.com Research also indicates that this compound can interact with biological molecules, such as activating the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and inflammation. smolecule.com While the antimicrobial potential of this compound itself is an area of limited research, the known antimicrobial activity of silver ions suggests this as a potential area for further investigation. smolecule.com

The following table summarizes the key properties of this compound:

PropertyValueReference
Molecular FormulaC₈AgF₁₅O₂ nih.gov
Molecular Weight520.93 g/mol nih.gov
CAS Number335-93-3 nih.gov
IUPAC Namesilver;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate nih.gov
Parent CompoundPerfluorooctanoic acid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8HAgF15O2 B1594822 Silver perfluorooctanoate CAS No. 335-93-3

Properties

CAS No.

335-93-3

Molecular Formula

C8HAgF15O2

Molecular Weight

521.94 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;silver

InChI

InChI=1S/C8HF15O2.Ag/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);

InChI Key

CZINRFRKDICVHB-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Ag+]

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Ag]

Other CAS No.

335-93-3

Pictograms

Irritant

Related CAS

335-67-1 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Silver Perfluorooctanoate

Established Synthetic Pathways for Silver Perfluorooctanoate

The formation of this compound can be achieved through several distinct synthetic routes, each with its own set of conditions and outcomes.

The most common and straightforward method for synthesizing this compound is through direct precipitation, a type of salt metathesis reaction. smolecule.comchemistry-chemists.com This process typically involves reacting perfluorooctanoic acid (PFOA) with a silver salt, most commonly silver nitrate (B79036) (AgNO₃), in an aqueous solution. smolecule.com The silver cation (Ag⁺) and the perfluorooctanoate anion (C₈F₁₅O₂⁻) combine, forming the sparingly soluble this compound, which then precipitates out of the solution. smolecule.com The solid precipitate is subsequently collected by filtration, washed to remove impurities, and dried. smolecule.com The reaction can also be carried out in an organic solvent medium, such as acetonitrile, which can dissolve both reactants effectively and facilitate a controlled precipitation. smolecule.com

Solvothermal and hydrothermal synthesis are advanced methods used for producing crystalline materials from chemical reactions in solvents at elevated temperatures and pressures. Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. mdpi.com These techniques are conducted in sealed vessels, like autoclaves, allowing for precise control over the reaction conditions. mdpi.commdpi.com While not yet a standard method for this compound, these approaches are widely used for synthesizing various metal nanoparticles and complex oxides. mdpi.comfrontiersin.org The principles of hydrothermal synthesis, involving high-temperature and high-pressure aqueous conditions, could be adapted for the crystallization of this compound, potentially offering control over particle size and morphology. mdpi.com Similarly, solvothermal routes could be explored, using organic solvents to influence the final product's characteristics. rsc.org

Mechanochemical synthesis utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. researchgate.netresearchgate.net This method often reduces or eliminates the need for solvents, aligning with green chemistry principles. While extensively studied for the degradation of perfluorooctanoic acid (PFOA), mechanochemistry also holds potential for synthesis. researchgate.netchemrxiv.org For instance, the mechanochemical treatment of PFOA with alumina (B75360) has been shown to produce other valuable organofluorine compounds. researchgate.net Although direct mechanochemical synthesis of this compound is not widely documented, the strategy could theoretically be applied by milling a solid silver source (e.g., silver oxide) with solid PFOA, providing a solvent-free alternative to conventional methods.

Table 1: Comparison of Synthetic Methodologies for this compound

Method Description Advantages Potential Disadvantages
Direct Precipitation / Salt Metathesis Reaction of a soluble silver salt (e.g., AgNO₃) with PFOA in a solvent, leading to the precipitation of the product. smolecule.com Simple, well-established, relatively high yield (85-95%). smolecule.com Requires solvents; purity depends on washing efficiency.
Solvothermal / Hydrothermal Synthesis Reaction in a sealed vessel at high temperature and pressure, using a non-aqueous solvent (solvothermal) or water (hydrothermal). mdpi.commdpi.com Allows for control over crystallinity, particle size, and morphology. mdpi.com Requires specialized equipment (autoclaves); higher energy input.
Mechanochemical Synthesis Use of mechanical force (e.g., ball milling) to induce a solid-state reaction between precursors. researchgate.netresearchgate.net Solvent-free or low-solvent process; potentially faster reaction times. researchgate.net Can be used for degradation; control over reaction can be challenging.

Solvothermal and Hydrothermal Synthesis Approaches

Precursor Compounds and Reactant Optimization in this compound Synthesis

The quality and yield of synthesized this compound are highly dependent on the choice of precursors and the optimization of their reaction conditions. smolecule.com

The primary precursors are:

Perfluorooctanoic acid (PFOA, C₈HF₁₅O₂) : This compound provides the perfluorooctanoate anion, which forms the core structure of the final product. smolecule.com

Silver Compounds : The source of the silver cation (Ag⁺). The most frequently used precursors are:

Silver nitrate (AgNO₃) : Chosen for its high solubility in water and general availability. smolecule.com

Silver fluoride (B91410) (AgF) : An alternative that can lead to higher purity products, especially under anhydrous conditions. smolecule.comd-nb.info

Silver oxide (Ag₂O) or Silver carbonate (Ag₂CO₃) : Can also be used, reacting with the acid to form the salt and water or water and carbon dioxide, respectively. ontosight.ai

Optimization of the synthesis primarily involves adjusting the stoichiometric ratio of the reactants. The fundamental reaction follows a 1:1 molar ratio between the silver ion and the perfluorooctanoate anion. smolecule.com However, in practice, a slight excess of the silver salt (e.g., 1.05-1.1:1 ratio of AgNO₃ to PFOA) is often used to drive the reaction to completion and maximize the yield. smolecule.com This ensures that all of the more valuable PFOA is consumed. The yield for direct precipitation methods is typically in the range of 85-95%, contingent on proper pH control and reaction conditions. smolecule.com Using silver fluoride as the precursor can achieve even higher yields, from 90-98%, particularly when anhydrous conditions are maintained. smolecule.com

Table 2: Precursor Optimization for this compound Synthesis

Reaction Type Stoichiometric Ratio (Ag⁺:PFOA) Practical Considerations Typical Yield
Direct Synthesis (AgNO₃ + PFOA) 1:1 A slight excess of AgNO₃ (1.05-1.1:1) is often used to ensure the complete reaction of PFOA. smolecule.com 85-95% smolecule.com
Silver Fluoride Method (AgF + PFOA) 1:1 An equimolar ratio is generally sufficient due to the high reactivity of AgF. smolecule.com 90-98% smolecule.com

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The synthesis of this compound and related per- and polyfluoroalkyl substances (PFAS) raises environmental concerns due to the persistence of these "forever chemicals". smolecule.comnih.gov This has prompted research into more sustainable and greener synthetic routes.

Green chemistry principles applicable to this compound synthesis include:

Waste Prevention : Optimizing reactions to maximize atom economy and yield, thereby minimizing waste products.

Safer Solvents and Auxiliaries : Reducing the use of hazardous organic solvents. Mechanochemical synthesis, which is largely solvent-free, is a promising route in this regard. researchgate.net Hydrothermal synthesis, which uses water as the solvent, is another "greener" alternative. mdpi.com

Design for Energy Efficiency : Exploring methods that operate at ambient temperature and pressure, such as some precipitation routes, can reduce energy consumption compared to high-temperature methods like solvothermal synthesis. smolecule.commdpi.com

Use of Renewable Feedstocks : One example of a green synthesis approach involves using plant extracts as reducing or capping agents in what is termed "green hydrothermal synthesis". mdpi.com

The development of sustainable routes is not only focused on the synthesis itself but also on the entire lifecycle of the compound, including its potential for degradation into non-harmful substances. d-nb.info Research into photocatalytic and mechanochemical degradation of PFOA provides insights into breaking the strong carbon-fluorine bonds, a critical challenge in making the lifecycle of such compounds more environmentally benign. researchgate.netau.dk

Advanced Spectroscopic and Structural Elucidation of Silver Perfluorooctanoate

Vibrational Spectroscopy Applications in Silver Perfluorooctanoate Analysis

Fourier Transform Infrared Spectroscopy (FTIR) Studies

FTIR spectroscopy is instrumental in identifying the functional groups within this compound. The analysis of its sodium salt, sodium perfluorooctanoate, which presents a very similar anionic structure, reveals characteristic absorption bands. nih.gov The spectrum is dominated by strong absorptions corresponding to the carbon-fluorine bonds and the carboxylate group.

Key vibrational bands observed in the FTIR spectrum of perfluorooctanoate salts include the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. These are typically found in the regions of 1600-1700 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The numerous C-F stretching modes give rise to a complex and intense series of bands in the 1100-1300 cm⁻¹ region. mdpi.com Studies on related materials, such as polyaniline molecularly imprinted with perfluorooctane (B1214571) sulfonate (PFOS), show characteristic peaks for the perfluorinated chain that are informative for identifying the compound. mdpi.com

The characterization of silver nanocomposites used for the removal of perfluorooctanoate (PFOA) also utilizes FTIR to confirm the presence of functional groups that interact with the pollutant. nih.govresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for Perfluorooctanoate Anion This table is based on data for closely related perfluorooctanoate salts and complexes, representing the expected vibrational modes for this compound.

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~1680Asymmetric stretch νₐ(COO⁻) nih.gov
~1570C=N stretching (in PANI matrix context) mdpi.com
~1430Symmetric stretch νₛ(COO⁻) nih.gov
1100 - 1300C-F stretching modes ν(CF₂, CF₃) nih.govmdpi.com
~1015 - 1035Perfluorinated chain modes mdpi.com

Raman Spectroscopy Investigations

Raman spectroscopy, particularly in its surface-enhanced form (SERS), is a highly sensitive technique for the analysis of perfluorooctanoates, especially when interacting with silver surfaces. Since the discovery that molecules adsorbed on specially prepared silver surfaces can produce a Raman spectrum that is vastly intensified, SERS has become a key analytical method. researchgate.net

For this compound, the interaction between the carboxylate group and the silver ion or surface is central. SERS studies focusing on the detection of perfluorooctanoic acid (PFOA) using silver dendrites or nanoparticles are particularly relevant. doi.orgresearchgate.net These studies show that PFOA attaches to the silver nanoparticles primarily through the carboxylic group, allowing for significant enhancement of its Raman signal. digitellinc.com While direct Raman spectra of PFOA may not show strong characteristic peaks, its presence on SERS substrates induces significant and quantifiable spectral changes. researchgate.net The detection limit for PFOA using a silver dendrite SERS substrate has been reported to be as low as 15.89 ppb. doi.org

A key Raman intensity band for crystal violet (a reporter molecule) at 1175 cm⁻¹ shows a distinct change in the presence of PFOA on a silver dendrite SERS substrate, indicating a strong interaction. doi.org Experimental Raman spectra of various PFAS compounds reveal unique characteristic peaks that can be used for their classification. researchgate.net

Table 2: Key Raman Shifts in SERS Analysis of Perfluorooctanoate on Silver Substrates

Raman Shift (cm⁻¹)Assignment/ObservationReference
1175Change in intensity of reporter molecule (CV) indicates PFOA interaction with the Ag surface. doi.org
700 - 800Region associated with CF₂ bending and rocking modes. researchgate.net
300 - 400Region containing ν(C-C) skeletal modes of the perfluoroalkyl chain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds. For this compound, ¹⁹F NMR is particularly powerful due to the high natural abundance and sensitivity of the ¹⁹F nucleus. acs.org

Solid-state ¹⁹F magic-angle spinning (MAS) NMR studies on perfluoroalkanoic acids adsorbed onto surfaces provide insight into the expected spectrum of this compound. acs.org A typical ¹⁹F NMR spectrum displays distinct signals for the terminal -CF₃ group, the -CF₂ group adjacent to the carboxylate head (α-CF₂), and the other -CF₂ groups along the backbone of the molecule. acs.org

The terminal -CF₃ group typically resonates at the highest frequency, around -83 ppm . acs.org

The -CF₂ units in the main chain appear around -123 ppm . acs.org

The α-CF₂ group, being closest to the electron-withdrawing carboxylate, is shifted to a different frequency.

Gas-phase NMR has also been employed to study the thermal decomposition of the related ammonium (B1175870) perfluorooctanoate (APFO). nih.govresearchgate.net These studies confirm that the molecule decomposes cleanly via first-order kinetics. nih.gov Such high-temperature NMR techniques are valuable for understanding the stability and reaction pathways of these materials under thermal stress. nih.govresearchgate.net

Table 3: Representative ¹⁹F NMR Chemical Shifts for Perfluoroalkanoic Chains Based on data for perfluoroalkanoic acids, which are structurally analogous.

Fluorine GroupTypical Chemical Shift (δ, ppm)Reference
Terminal CF₃~ -83 acs.org
Backbone CF₂~ -123 acs.org
α-CF₂ (adjacent to COOH/COO⁻)Shifted from backbone resonance acs.org

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Structures

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. For this compound, XRD analysis can provide information on its crystal lattice, phase, and the arrangement of molecules in the solid state.

Studies involving silver-containing materials for PFAS remediation or analysis often use XRD for characterization. For instance, the crystal phase of silver-doped electrodes and nanocomposites is confirmed by XRD. nih.govappliedmineralogy.com In the analysis of silver nanoparticles, XRD patterns typically show peaks corresponding to the face-centered cubic (FCC) structure of metallic silver, with prominent peaks for the (111), (200), (220), and (311) planes. nih.govnih.gov When this compound is used as a precursor for depositing silver films, the resulting films show XRD patterns typical of metallic silver, often with a preferential growth along the (111) direction. ucl.ac.uk

In a study investigating the adsorption of PFOA in silver-exchanged zeolites, synchrotron X-ray powder diffraction (XRPD) was used to determine the precise location of PFOA molecules within the zeolite network. researchgate.net This demonstrates the power of diffraction techniques in understanding the interaction of perfluorooctanoates with silver-containing structures at the atomic level. The analysis of silver nanoparticles synthesized using plant extracts also relies heavily on XRD to determine the average crystallite size, lattice strain, and crystal planes. nih.govnih.gov

Mass Spectrometry (MS) Techniques for this compound Structural Confirmation

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the standard and most sensitive technique for the detection and quantification of perfluorinated compounds like PFOA. nih.govresearchgate.net This technique is essential for confirming the mass of the perfluorooctanoate anion and for elucidating its fragmentation pattern, which is crucial for structural confirmation.

In negative ion mode electrospray ionization (ESI), the perfluorooctanoate anion is detected as the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 413. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment this parent ion to produce characteristic product ions. The primary fragmentation involves the loss of the carboxylate group (CO₂) and subsequent losses of CF₂ units.

Commonly monitored transitions for PFOA include the fragmentation of the m/z 413 parent ion to product ions such as m/z 369 (loss of CO₂) and m/z 169 (a smaller fragment). nih.gov The development of robust and sensitive analytical methods is critical, as these compounds are often present at trace levels (ng/L or ppt) in environmental and biological samples. nih.govepa.gov The use of internal standards, such as ¹³C-labeled PFOA, is standard practice to ensure accurate quantification. nih.gov

Table 4: Key Mass Spectrometric Fragments for Perfluorooctanoate (PFOA) Anion

Ion Typem/z ValueDescriptionReference
Parent Ion413.0[C₈F₁₅O₂H - H]⁻ or [C₇F₁₅COOH - H]⁻ nih.gov
Product Ion 1368.9[M-H - CO₂]⁻, loss of carboxylate group nih.gov
Product Ion 2168.9[C₃F₇]⁻, further fragmentation of the chain nih.gov

Electron Microscopy and Surface Analytical Methods for this compound Architectures

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and structure of materials at the micro- and nanoscale. nih.gov When this compound is used as a precursor or is part of a larger assembly, these methods reveal the resulting architecture.

SEM analysis of silver films deposited from precursors like silver(I) perfluorooctanoate reveals surface texture and morphology. ucl.ac.uk For instance, silver dendrite structures grown for SERS applications are characterized by SEM to understand how their complex, high-surface-area morphology contributes to Raman signal enhancement. doi.org Similarly, SEM is used to examine the surface of silver nanocomposite-activated carbons designed for PFAS removal. nih.govsci-hub.se

TEM provides higher resolution images and is used to observe the size and distribution of silver nanoparticles within a composite material. nih.govgoogle.com In conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), electron microscopy can confirm the elemental composition of the observed structures, verifying the presence of silver. researchgate.netdoi.org These techniques are crucial for correlating the physical structure of silver-perfluorooctanoate-based materials with their functional properties, such as catalytic activity or adsorption capacity. nih.govucl.ac.uk

Applications of Silver Perfluorooctanoate in Advanced Materials and Catalysis

Role of Silver Perfluorooctanoate in Fluorinated Material Synthesis

The distinct properties of the perfluorooctanoate anion, combined with the characteristics of the silver cation, make this compound a valuable component in the creation of specialized fluorinated materials.

Precursor for Fluoropolymer and Composite Fabrication

This compound serves as a crucial processing aid in the manufacturing of fluoropolymers and fluoroelastomers. basel.intpops.int Its primary function is as a surfactant during emulsion polymerization, a process used to synthesize polymers like polytetrafluoroethylene (PTFE). basel.intnih.gov In this role, it facilitates the dispersion of fluorinated monomers in the aqueous polymerization medium, enabling the formation of stable polymer particles.

The use of this compound has been specifically noted in the production of fluoroelastomers for applications such as O-rings, V-belts, and various plastic accessories for automotive interiors. basel.int The compound's ability to create stable emulsions is critical for achieving the desired polymer properties and consistency in these high-performance materials.

Table 1: Applications of this compound as a Processing Aid

Industry Application Product Examples
Automotive Fluoroelastomer Manufacturing O-rings, V-belts, Plastic Accessories

Integration into Superhydrophobic and Oleophobic Coatings

The integration of fluorinated compounds is a key strategy in the development of surfaces that exhibit extreme repellency to both water and oil, known as superhydrophobicity and superoleophobicity, respectively. rsc.org The low surface energy of the perfluorinated alkyl chain is fundamental to this property. nih.govresearchgate.net

Research has demonstrated the direct use of the perfluorooctanoate anion in creating such advanced coatings. For instance, superhydrophilic and superoleophobic nanocomposite films have been successfully fabricated using solutions containing poly(diallyldimethylammonium chloride) and perfluorooctanoate. acs.org In these coatings, the fluorinated tails of the perfluorooctanoate orient at the surface, creating a low-energy interface that repels oils, while other components of the composite can be tailored to control the interaction with water. This allows for the design of materials with precisely controlled wetting properties for various applications.

Catalytic Functions of this compound in Organic Transformations

The catalytic activity of silver compounds is well-established, and this compound is implicated in several important organic reactions, particularly those involving fluorination and the formation of carbon-carbon bonds.

Application in Fluorination Reactions

Silver salts, in general, are effective catalysts for fluorination reactions. nih.govbeilstein-journals.org Silver-catalyzed decarboxylative fluorination of carboxylic acids, for example, provides a pathway to introduce fluorine atoms into organic molecules. beilstein-journals.orgnih.gov In such reactions, a silver(I) salt is believed to be oxidized to a higher-valent silver species, such as Ag(II), which then facilitates the transfer of a fluorine atom to the organic substrate. nih.gov

While not always the specific catalyst of choice in published studies, the principles of silver-catalyzed fluorination are applicable to systems employing this compound. In this context, the perfluorooctanoate anion would serve as the carboxylate ligand bound to the silver center. The catalytic cycle would involve the interaction of the silver carboxylate with a fluorine source, leading to the formation of a high-valent silver fluoride (B91410) complex that is key to the fluorination process. nih.gov

Table 2: Key Features of Silver-Catalyzed Fluorination

Feature Description
Catalyst Silver(I) salt (e.g., AgNO₃, Ag₂O, or this compound)
Proposed Intermediate High-valent silver species (e.g., Ag(II) or Ag(III))
Mechanism Oxidation of Ag(I) followed by fluorine transfer

| Applications | Synthesis of fluorinated alkanes and arenes |

Role in Cross-Coupling and Other Organometallic Reactions

In the realm of palladium-catalyzed cross-coupling reactions, silver salts can play a crucial auxiliary role. They are often employed as halide sequestrants, where the silver cation precipitates halide ions (e.g., iodide) from the reaction mixture. nih.gov This prevents the poisoning of the palladium catalyst and can be essential for achieving efficient catalytic turnover.

Furthermore, silver catalysis has been implicated in C-H activation, a key step in certain cross-coupling reactions like the Sonogashira coupling. nih.gov While direct catalytic use of this compound in major cross-coupling reactions is not extensively documented, its properties as a silver salt make it a potential candidate for these applications, either as a primary catalyst or as an additive to enhance the performance of other transition metal catalysts.

Photonic and Electronic Applications of this compound-Derived Materials

The unique combination of a photosensitive metal ion and a highly fluorinated, surface-active anion gives this compound utility in the fields of photonics and electronics.

One notable electronic application is in the deposition of thin metallic films. Studies have shown that silver(I) perfluorooctanoate can be used as a precursor in chemical vapor deposition processes to create silver thin films. These films have been reported to exhibit good electrical resistivity, a critical property for conductive layers in electronic devices. ucl.ac.uk

In the domain of photonics, salts of perfluorooctanoic acid, including this compound, have found critical applications within the photographic industry. pops.int While the precise roles are often proprietary, it is understood that such compounds can act as surfactants or stabilizers in the preparation of photographic emulsions. researchgate.nettrea.com The silver ions are the basis of the light-sensitive silver halide crystals, and the perfluorooctanoate anion can help to control the properties of the emulsion, influencing factors like grain size and stability, which are crucial for the quality of the final photographic image.

Luminescent Material Precursors

Following a comprehensive review of available scientific literature, there is currently no direct evidence to suggest that this compound is utilized as a precursor for the synthesis of luminescent materials such as quantum dots or phosphors. Research in the field of luminescent silver-containing materials primarily focuses on the synthesis of silver nanoparticles from other silver salts, which can exhibit fluorescence, or their use in enhancing the luminescent properties of other materials. rsc.orgacs.org Studies involving the perfluorooctanoate anion are typically centered on its detection via fluorescent probes rather than its incorporation into new luminescent materials. mdpi.comresearchgate.net

Advanced Adsorption and Separation Technologies Utilizing this compound

Advanced adsorption and separation technologies are crucial for the removal of persistent organic pollutants like perfluorooctanoate (PFOA) from aqueous environments. While this compound itself is not typically used as the primary adsorbent material, technologies that rely on the strong affinity between silver and the perfluorooctanoate anion are at the forefront of research. These methods employ silver-modified materials to effectively capture and separate PFOA from water. The interaction at the material's surface can be considered as the in-situ utilization of a silver-perfluorooctanoate complex for separation.

Research has demonstrated the efficacy of silver nanoparticles (AgNPs) incorporated into various substrates for the removal of PFOA. nih.govsci-hub.se These composite materials leverage the high surface area and unique properties of both the substrate and the silver nanoparticles to achieve high adsorption capacities.

One prominent area of research involves the use of silver nanocomposite-activated carbons. nih.gov For instance, nanocomposites synthesized from maize tassel and silver nitrate (B79036) have been shown to be effective adsorbents for PFOA. nih.govsci-hub.se In these materials, the silver nanoparticles are dispersed on the activated carbon matrix. The adsorption process is influenced by several factors, including pH, adsorbent dosage, and initial PFOA concentration. nih.govsci-hub.se The mechanism of adsorption is often a combination of electrostatic interactions and hydrophobic interactions. mdpi.com

Another class of materials being explored is silver-exchanged zeolites. Zeolites are microporous, aluminosilicate (B74896) minerals that can be modified with metal cations to enhance their selectivity for specific pollutants. Silver-exchanged faujasite (FAU), a type of zeolite, has been shown to increase the adsorption of PFOA compared to its unmodified counterpart. doi.org The introduction of silver cations into the zeolite framework can enhance the electrostatic contribution to adsorption, which is particularly important for capturing anionic species like perfluorooctanoate. doi.org

The performance of these silver-utilizing technologies is often evaluated through batch adsorption experiments, which determine key parameters such as adsorption capacity and removal efficiency under various conditions. nih.gov

Table 1: Performance of Silver-Modified Adsorbents for Perfluorooctanoate (PFOA) Removal

Adsorbent MaterialMaximum Adsorption Capacity for PFOA (mg/g)Experimental ConditionsReference
Chemically Activated Maize Tassel Silver (CAMTAg)321.2Temperature: 25-45 °C, pH: 2-9 nih.gov
Silver-exchanged Faujasite (Ag-FAU) ZeoliteIncreased adsorption observed (quantitative value not specified)Not specified doi.org

Mechanistic Investigations of Reactions Involving Silver Perfluorooctanoate

Reaction Pathway Elucidation in Silver Perfluorooctanoate Catalysis

The catalytic activity involving this compound is prominently observed in oxidation reactions, particularly for the degradation of the perfluorooctanoate anion itself. The silver(I) ion (Ag⁺) plays a crucial role in activating oxidizing agents like persulfate (S₂O₈²⁻).

A key reaction pathway is the silver-activated persulfate oxidation of perfluorooctanoic acid (PFOA). In this system, Ag⁺ acts as a catalyst to generate potent sulfate (B86663) radicals (SO₄•⁻) from persulfate. ascelibrary.org This process is significantly more effective than using persulfate alone under ambient conditions. The proposed mechanism involves the reduction of Ag⁺ to Ag²⁺ by the persulfate, which then facilitates the oxidative decomposition of the perfluorooctanoate. ascelibrary.org

Research has shown that the Ag⁺/persulfate system is highly selective, demonstrating significant reactivity exclusively toward carboxylic per- and polyfluoroalkyl substances (PFAS), such as PFOA, while being unable to degrade sulfonic PFAS like perfluorooctanesulfonic acid (PFOS). ascelibrary.orgnih.gov This selectivity suggests that the reaction is initiated at the carboxylate headgroup of the PFOA molecule. The higher energy required to break the carbon-sulfur bond in PFOS is believed to be beyond what the sulfate radical can provide in this system. nih.gov The process results in the release of fluoride (B91410) ions and the formation of various reaction by-products as the perfluorinated carbon chain breaks down. ascelibrary.org

Table 1: Comparison of Metal-Activated Persulfate Systems for PFOA Degradation
SystemTarget AnalyteObserved ReactivityKey Mechanistic FeatureReference
Persulfate/Silver (PS/Ag⁺)Perfluorooctanoic Acid (PFOA)Significant degradation at 20°CFunctional group-dependent; Ag⁺ activates persulfate to generate sulfate radicals that attack the carboxylate group. ascelibrary.org, nih.gov
Persulfate/Silver (PS/Ag⁺)Perfluorooctanesulfonic Acid (PFOS)No significant degradationSulfate radical energy is insufficient to break the stable carbon-sulfur bond. nih.gov
Persulfate/Iron (PS/Fe(II))Perfluorooctanoic Acid (PFOA)Does not generate enough radicals to degrade PFOA.Lower radical generation compared to the PS/Ag⁺ system for this specific substrate. nih.gov

Understanding Decomposition and Transformation Mechanisms of this compound

The decomposition of this compound, primarily involving the breakdown of the robust perfluorooctanoate anion, can be induced by thermal or photochemical means. These processes involve distinct mechanistic pathways leading to the formation of shorter-chain perfluorinated compounds and eventual mineralization.

Thermal Decomposition: Thermal degradation of perfluorooctanoic acid (PFOA) and its salts begins at temperatures as low as 200°C. researchgate.net The decomposition process in soil has been observed to be rapid at temperatures between 400–500°C, with over 99% degradation occurring within 30 minutes at 500°C. acs.org The primary mechanisms for thermal breakdown are believed to involve two types of initiation reactions: end-chain scission, where the carboxylate group is cleaved, and random-chain scission along the perfluoroalkyl chain. acs.org This leads to a variety of transient intermediates, including shorter-chained PFAS. acs.org At higher temperatures (700–900°C), a significant increase in the yield of fluoride ions is observed, indicating more complete mineralization. acs.org

Photochemical and Photocatalytic Decomposition: Photochemical processes offer another route for the transformation of perfluorooctanoate. Under 254 nm UV irradiation, PFOA decomposition is significantly enhanced in the presence of ferric ions (Fe³⁺) and oxalate. nih.gov This process involves two primary pathways: photochemical oxidation through Fe(III)-PFOA complexes and a one-electron reduction by the carboxylate anion radical (CO₂•⁻), which is generated from the photolysis of ferrioxalate (B100866) complexes. nih.gov

Photocatalysis using semiconductor materials, such as titanium dioxide (TiO₂), is another effective method. The efficiency of TiO₂ can be significantly improved by modification with noble metals, including silver, platinum, or palladium. researchgate.net These metal nanoparticles act as trapping sites for electrons, which delays the recombination of electron-hole pairs and makes the photogenerated holes more available to degrade PFOA. researchgate.net Doping TiO₂ with silver has been shown to increase the PFOA degradation rate constant by 2.2 times compared to pure TiO₂. researchgate.net The degradation proceeds through a series of shorter-chain perfluorinated carboxylic acids (PFCAs) as intermediates. nih.govresearchgate.net

Table 2: Kinetic Data for PFOA Decomposition under Various Conditions
Decomposition MethodCatalyst/MediatorConditionsPseudo-First-Order Rate Constant (k)Half-life (t₁/₂)Reference
PhotocatalysisAg-TiO₂Aqueous solution, UV irradiation0.1257 h⁻¹- researchgate.net
PhotocatalysisPd-TiO₂Aqueous solution, UV irradiation0.4369 h⁻¹- researchgate.net
PhotocatalysisPt-TiO₂Aqueous solution, UV irradiation0.7267 h⁻¹- researchgate.net
PhotocatalysisPure TiO₂Aqueous solution, UV irradiation~0.058 h⁻¹ (Calculated from 12.5x slower rate than Pt-TiO₂)- researchgate.net
PhotolysisFe³⁺ (80 µM) + Oxalic Acid254 nm UV, excess oxalic acid-34 min nih.gov
PhotolysisFe³⁺ (7 µM) + Oxalic Acid254 nm UV, excess oxalic acid-114 min nih.gov
Thermal DecompositionSoil Matrix500 °C-2.4–3.1 min acs.org

Interfacial Reaction Studies of this compound on Substrates

The interaction of this compound with various surfaces is critical for applications ranging from environmental remediation to advanced materials. Studies have focused on its adsorption onto different substrates, revealing the mechanisms that govern these interfacial phenomena.

One area of significant research is the adsorption of perfluorooctanoate onto activated carbon modified with silver nanoparticles (AgNPs). nih.gov These nanocomposite materials show high adsorption capacities for PFOA. The adsorption process is spontaneous and feasible, as indicated by negative Gibbs free energy (ΔG°) values. nih.gov The interaction is influenced by factors such as the hydrophobic properties of the perfluorinated tail and electrostatic interactions between the anionic carboxylate headgroup and the substrate surface. The enthalpy (ΔH°) values suggest that the adsorption mechanism can be either endothermic or exothermic depending on the specific preparation method of the silver-nanocomposite activated carbon. nih.gov

Another relevant substrate is the silver dendrite metasurface, which has been used for the detection of PFOA via Surface-Enhanced Raman Scattering (SERS). doi.org The fabrication of these substrates involves growing silver dendrites on silica (B1680970) (SiO₂) microspheres. doi.org The detection mechanism relies on the adsorption of the PFOA molecule onto the silver surface, where localized surface plasmon resonance enhances the Raman signal. doi.org This demonstrates a direct interfacial interaction between the perfluorooctanoate anion and a structured silver surface.

Table 3: Adsorption Characteristics of Perfluorooctanoate (PFOA) on Silver-Modified Substrates
SubstrateAdsorption Capacity (q_max)Gibbs Free Energy (ΔG°) (kJ/mol)Enthalpy (ΔH°) (kJ/mol)Primary Interaction MechanismReference
Chemically Activated Maize Tassel Silver (CAMTAg)321.2 mg/g-12.86 to -11.17-35.86 (Exothermic)Electrostatic and hydrophobic interactions nih.gov
Physically Activated Maize Tassel Silver (PAMTAg)Not specified-8.77 to -10.21+12.69 (Endothermic)Electrostatic and hydrophobic interactions nih.gov
Silver Dendrite MetasurfaceNot quantified for capacityNot applicableNot applicableAdsorption for SERS detection (plasmonic interaction) doi.org

Environmental Science Perspectives on Silver Perfluorooctanoate

Environmental Transport and Distribution Pathways of Silver Perfluorooctanoate

The environmental transport and distribution of this compound are largely governed by the properties of the PFOA anion, which is highly persistent and mobile.

Mobility in Aquatic and Terrestrial Environments

This compound, once introduced into the environment, is expected to dissociate, releasing the perfluorooctanoate (PFOA) anion. PFOA is highly soluble in water and has a low vapor pressure, making the aquatic environment its primary sink. canada.ca Its mobility in soil and water is a significant concern, as it can lead to widespread contamination of water sources. nih.gov

Studies have shown that PFOA is mobile in various soil types and can leach into groundwater, contributing to the contamination of drinking water supplies. nih.govmdpi.com The movement of PFOA in saturated porous media is influenced by factors such as the physicochemical properties of the medium (like organic matter content), and the chemistry of the solution (including pH and the presence of other ions). researchgate.net The presence of PFOA in remote regions like the Arctic is attributed to long-range transport through ocean currents and the atmospheric transport of its volatile precursors. canada.ca

Bioaccumulation Potential in Environmental Matrices

The bioaccumulation potential of this compound is a key area of environmental concern. The PFOA anion can accumulate in living organisms, and its persistence means it can move up the food chain. smolecule.compops.int While some studies on fish have indicated a low potential for bioaccumulation, this may be due to the ability of fish to eliminate PFOA through their gills, a pathway not available to air-breathing animals. canada.ca

In contrast, field studies on marine and Arctic mammals, such as polar bears, seals, and dolphins, have shown evidence of PFOA biomagnification, with biomagnification factors greater than one. canada.ca This suggests that PFOA can accumulate to higher concentrations in organisms at the top of the food chain. vliz.be The consumption of contaminated fish is considered a major route of human exposure to PFOA. vliz.be The half-life of PFOA in humans is estimated to be approximately 2.5 to 4 years, indicating its significant potential for bioaccumulation in the human body. health.state.mn.usnih.gov

Chemical Transformation and Degradation Processes of this compound in Environmental Systems

The degradation of this compound in the environment is challenging due to the extreme stability of the perfluorooctanoate anion.

Photolytic Degradation Studies

Photolytic degradation, using light to break down chemical compounds, has been investigated as a potential method for degrading PFOA. Direct photolysis of PFOA with UV light has shown some success, particularly with the use of vacuum UV (VUV) light at wavelengths around 185 nm, as PFOA shows strong absorption in this region. nih.gov However, the efficiency of direct photolysis is often low. nih.gov

To enhance degradation, photocatalysts are often employed. Titanium dioxide (TiO₂) is a commonly studied photocatalyst, but its effectiveness for PFOA degradation is limited because the reactive oxygen species it generates are not highly effective at breaking the strong carbon-fluorine bonds in PFOA. mdpi.comfrontiersin.org Modifications to TiO₂, such as doping with other metals or creating heterojunctions, have been explored to improve its photocatalytic activity. For instance, modifying TiO₂ nanotubes with silver nanoparticles and molecularly imprinted polymers has been shown to significantly increase the decomposition of PFOA. nih.gov Another approach involves the use of persulfate activated by UV light, which has been shown to achieve complete mineralization of PFOA. nih.gov

MethodCatalyst/ActivatorConditionsDegradation EfficiencySource
Direct PhotolysisNone185 nm VUV light87.3% after 3 hours nih.gov
PhotocatalysisTiO₂UV lightLow (e.g., 15%) nih.gov
PhotocatalysisMIP-Ag/TiO₂ NTsUV irradiation91% within 8 hours nih.gov
PhotolysisPersulfate (S₂O₈²⁻)254 nm UV light100% mineralization within 4 hours nih.gov
PhotocatalysisFe/TNTs@ACUV light~90% in 4 hours mdpi.com

Biotransformation Mechanisms in Environmental Microcosms

Biotransformation of PFOA in the environment is generally considered to be very limited. pops.intnih.gov The perfluorinated structure of PFOA makes it highly resistant to microbial degradation under typical environmental conditions. canada.ca However, some research has explored the biotransformation of PFOA precursors, which are polyfluorinated substances that can degrade into PFOA. pops.int

Remediation Strategies for this compound in Contaminated Environments

Given the persistence and mobility of this compound and its dissociation product, PFOA, various remediation strategies are being developed and implemented to remove them from contaminated environments, particularly water sources.

Commonly used water treatment technologies like coagulation, sedimentation, and aeration have been found to be ineffective at removing PFAS. nih.govsci-hub.se More advanced and effective methods include:

Adsorption: This is a widely studied and applied remediation strategy. mdpi.com

Granular Activated Carbon (GAC): GAC is considered a highly efficient and cost-effective method for removing PFOA from water. mdpi.com However, it can become less effective in the presence of other organic pollutants and requires periodic regeneration. nih.govmdpi.com

Powdered Activated Carbon (PAC): PAC has also been used for PFAS removal. nih.gov

Ion Exchange Resins: Anion exchange resins have demonstrated high removal efficiency for PFOA and can treat large volumes of water. nih.govmdpi.com However, the regeneration of these resins often requires organic solvents, which can be a drawback. mdpi.com

Silver Nanocomposite-Activated Carbons: Recent research has explored the use of activated carbons functionalized with silver nanoparticles (AgNPs). nih.govsci-hub.se These materials have shown enhanced adsorption capacity for PFAS compared to plain activated carbon. nih.gov

Membrane Filtration: High-pressure membrane processes like reverse osmosis and nanofiltration can effectively remove PFAS from water, but they are often associated with high energy consumption and cost. nih.govsci-hub.se

Advanced Oxidation Processes (AOPs): These technologies aim to degrade PFOA rather than just transfer it from one medium to another.

Persulfate Activation: A modified Fenton system using persulfate activated by silver ions (Ag⁺) has shown the ability to decompose carboxylic PFAS like PFOA under ambient conditions. ascelibrary.orgresearchgate.net

StrategyTechnologyAdvantagesDisadvantagesSource
AdsorptionGranular Activated Carbon (GAC)Highly efficient, cost-effectiveLess effective with other pollutants, requires regeneration nih.govmdpi.com
Powdered Activated Carbon (PAC)Effective for removalMay require additional separation steps nih.gov
Ion Exchange ResinsHigh removal efficiency, large treatment capacityRegeneration requires organic solvents nih.govmdpi.com
Silver Nanocomposite-Activated CarbonsEnhanced adsorption capacityNewer technology, may have higher initial cost nih.govsci-hub.se
Membrane FiltrationReverse Osmosis/NanofiltrationHigh removal efficiencyHigh energy consumption and cost nih.govsci-hub.se
Advanced OxidationPersulfate/Silver (Ag⁺)Degrades PFOA, operates at ambient conditionsMay be more complex to implement ascelibrary.orgresearchgate.net

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Remediation of this compound

Remediation strategies for this compound, a specific salt of perfluorooctanoic acid (PFOA), are often studied in the broader context of removing per- and polyfluoroalkyl substances (PFAS) from water. The strong carbon-fluorine bond makes these compounds highly resistant to conventional degradation methods. Research has focused on two primary avenues for their removal and destruction: physical separation through adsorption and chemical breakdown via advanced oxidation processes.

Adsorption is a widely used physical process for removing PFAS, including this compound, from aqueous environments. This technique relies on the accumulation of the contaminant onto the surface of a solid adsorbent material. The effectiveness of adsorption is influenced by the properties of both the adsorbent (e.g., surface area, porosity, surface chemistry) and the adsorbate (e.g., chain length, functional group), as well as environmental conditions like pH and temperature. mdpi.com

Key mechanisms driving the adsorption of PFOA and its salts include electrostatic attraction and hydrophobic interactions. acs.org Various materials have been investigated for their potential to adsorb these compounds, with silver-impregnated activated carbons showing particular promise.

Silver Nanocomposite-Activated Carbons:

Recent studies have explored the use of activated carbons synthesized with silver nanocomposites for the removal of PFOA. nih.gov These materials combine the high surface area and porosity of activated carbon with the unique properties of silver nanoparticles. sci-hub.se One study synthesized two types of silver nanocomposite-activated carbons, one from macadamia nutshells (CAMTAg) and another from pecan nutshells (PAMTAg), to assess their efficacy in adsorbing PFOA. nih.gov

The research found that these silver-impregnated adsorbents were highly effective. The maximum adsorption capacity for PFOA was recorded at 321.2 mg/g using the coconut-shell-derived activated carbon (CAMTAg). nih.gov The adsorption process was found to be spontaneous and feasible, with the interaction between the PFOA anion and the adsorbent surface likely involving a combination of electrostatic attraction and hydrophobic interactions. nih.gov The optimal temperature for adsorption was found to be 35°C for the pecan-derived adsorbent (PAMTAg), suggesting an endothermic process. nih.gov

Below is a data table summarizing the experimental conditions and findings for PFOA adsorption onto silver nanocomposite-activated carbons.

Interactive Data Table: PFOA Adsorption by Silver Nanocomposite-Activated Carbons

AdsorbentPrecursor MaterialMax. Adsorption Capacity (mg/g)Optimal Temperature (°C)Key Influencing Factors
CAMTAgCoconut Shell321.2N/ApH, Adsorbent Dosage, Initial Concentration
PAMTAgPecan NutshellNot specified for PFOA, but max. for PFOS was 454.1 mg/g35pH, Adsorbent Dosage, Initial Concentration, Temperature

Data sourced from a study on silver nanocomposite-activated carbons for PFAS removal. nih.gov

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that utilize highly reactive radical species to degrade recalcitrant organic pollutants like this compound. mdpi.com Unlike adsorption, which only transfers the contaminant from the liquid to a solid phase, AOPs aim to break the robust chemical bonds of the compound, ideally leading to complete mineralization into less harmful substances like carbon dioxide and fluoride (B91410) ions. mdpi.com Several AOPs have shown potential for degrading PFOA and its salts.

Persulfate Activation by Silver:

One of the most directly relevant AOPs for this compound is the activation of persulfate (PS) by silver ions (Ag⁺). Research has demonstrated that a modified Fenton system using a persulfate and silver pair (PS/Ag⁺) can effectively decompose carboxylic PFAS, including PFOA, under ambient conditions (20°C). ascelibrary.org This is significant because many other AOPs require energy-intensive inputs like UV light, ultrasound, or high temperatures to be effective against PFAS. ascelibrary.org The PS/Ag⁺ system showed significant reactivity, leading to the release of fluoride ions, which indicates the breaking of the C-F bond. ascelibrary.org

Photocatalysis:

Heterogeneous photocatalysis is another extensively studied AOP for PFAS degradation. redalyc.org This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when activated by light, generates electron-hole pairs. mdpi.com These charge carriers can directly or indirectly lead to the degradation of PFOA.

Modifying TiO₂ with noble metals, including silver, has been shown to enhance its photocatalytic efficiency. mdpi.com The metal nanoparticles can act as electron sinks, trapping electrons and delaying the recombination of the electron-hole pairs. researchgate.net This leaves more holes available in the valence band to participate in the degradation of PFOA. researchgate.net One study found that doping TiO₂ with silver (Ag-TiO₂) resulted in a degradation rate constant 2.2 times higher than that of TiO₂ alone. mdpi.com The primary degradation mechanism in TiO₂-based systems is believed to be the direct attack by photogenerated holes on the carboxyl group of the PFOA molecule. mdpi.com

Sonochemical Degradation:

Sonolysis, or sonochemical degradation, uses high-frequency ultrasound to create, grow, and collapse microscopic bubbles in a liquid—a phenomenon known as cavitation. mdpi.com The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition (pyrolysis) of compounds like PFOA that accumulate at the bubble-water interface. mdpi.comnih.gov While research has not specifically focused on this compound, the principles apply to PFOA in general. The effectiveness of sonolysis can be affected by the presence of other organic and inorganic compounds in the water matrix, which can compete for space at the bubble interface or alter the physical properties of the solution. nih.govnih.gov

The table below summarizes findings from various AOP studies on PFOA degradation.

Interactive Data Table: AOP Research Findings for PFOA Degradation

AOP MethodReagents/CatalystKey FindingConditions
Persulfate ActivationPersulfate (PS) / Silver (Ag⁺)Significant degradation of carboxylic PFAS, including PFOA, with fluoride ion release. ascelibrary.orgAmbient temperature (20°C) ascelibrary.org
PhotocatalysisSilver-doped Titanium Dioxide (Ag-TiO₂)Degradation rate constant was 2.2 times higher than with TiO₂ alone. mdpi.comUV illumination mdpi.com
PhotocatalysisBismuth Oxyhalide (BiOI@Bi₅O₇I)82% degradation efficiency achieved. mdpi.com0.7 g/L catalyst dosage mdpi.com
SonolysisUltrasoundDegradation rates are negatively affected by inorganic anions like bicarbonate and sulfate (B86663). nih.govHigh frequency ultrasound nih.gov

Theoretical and Computational Chemistry Approaches to Silver Perfluorooctanoate

Quantum Chemical Calculations of Silver Perfluorooctanoate Molecular and Electronic Structure

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule, such as its geometry, charge distribution, and orbital energies. These calculations solve the Schrödinger equation, or its approximations, for a given arrangement of atoms.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been extensively applied to study various per- and polyfluoroalkyl substances (PFAS), including PFOA. rsc.orgnih.govacs.org DFT calculations for this compound would involve optimizing the molecular geometry to find the most stable arrangement of the silver cation and the perfluorooctanoate anion.

These calculations would typically reveal key structural parameters such as the Ag-O bond length and the coordination of the silver ion with the carboxylate group of the perfluorooctanoate. The electronic structure, including the distribution of electron density and the nature of the chemical bonding, can be elucidated. For instance, DFT can be used to calculate the partial atomic charges, which would highlight the ionic character of the bond between the silver and oxygen atoms.

Furthermore, DFT is used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. For related PFAS compounds, DFT calculations have been performed at levels of theory such as B3LYP/6-311G** to obtain optimized molecular geometries and a suite of molecular and electronic descriptors. rsc.org

Table 1: Overview of DFT Applications for this compound

Computational Method Information Obtained Relevance to this compound
Geometry Optimization Bond lengths, bond angles, dihedral angles Provides the 3D structure of the molecule.
Mulliken Population Analysis Partial atomic charges Elucidates the charge distribution and the nature of the Ag-O bond.
Frontier Molecular Orbital Analysis HOMO, LUMO energies, and HOMO-LUMO gap Predicts chemical reactivity and electronic transitions.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. wiley.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate results, though often at a greater computational cost than DFT.

For this compound, ab initio calculations would serve to provide a benchmark for the results obtained from DFT. They can offer a more detailed description of electron correlation effects, which can be important in systems containing heavy atoms like silver. Studies on related PFAS have utilized ab initio methods to investigate their adsorption on various surfaces, demonstrating the utility of these approaches in understanding intermolecular interactions. nih.govacs.org While no specific ab initio studies on this compound are readily available, the principles of these methods are well-established for providing foundational chemical insights. wiley.com

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. aps.orgnih.gov This approach allows for the investigation of the dynamic behavior of this compound, such as its interaction with solvent molecules or its aggregation properties.

An MD simulation of this compound in an aqueous environment would provide a molecular-level view of the solvation process. aps.org It would reveal how water molecules arrange themselves around the hydrophilic carboxylate-silver head and the hydrophobic perfluorinated tail. Such simulations have been performed for the perfluorooctanoate anion, showing its tendency to accumulate at air-water interfaces. researchgate.net The presence of the silver counterion would influence the specific interactions and aggregation behavior. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For this compound, a suitable force field would need to accurately model the interactions of the perfluorinated chain, the carboxylate group, and the silver ion.

MD simulations can also be used to study the adsorption of this compound onto various surfaces, which is crucial for understanding its environmental fate and transport. For instance, MD simulations have been used to investigate the structural transformation of perfluorooctane (B1214571) sulfonate (PFOS) at water/rutile interfaces. nih.gov

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation Type Information Obtained Relevance
Solvation in Water Radial distribution functions, coordination numbers Understanding of how the compound interacts with and dissolves in water.
Aggregation Behavior Micelle formation, critical micelle concentration Insights into its surfactant properties.

Prediction of Spectroscopic Signatures and Reactivity Trends

Computational methods are invaluable for predicting spectroscopic signatures, which can aid in the identification and characterization of compounds. DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) and Raman spectra. While experimental spectra provide the definitive fingerprint of a molecule, theoretical spectra can help in the assignment of the observed vibrational modes to specific atomic motions within the molecule. For instance, the characteristic stretching frequencies of the C-F and C=O bonds can be predicted.

Reactivity trends can also be inferred from computational data. The HOMO and LUMO energies, as well as the distribution of electrostatic potential on the molecular surface, can indicate the likely sites for electrophilic or nucleophilic attack. This information is crucial for understanding the potential chemical transformations that this compound might undergo in various environments. For example, DFT calculations have been used to correlate the degradation rates of PFAAs with their molecular and electronic descriptors. rsc.org

Analytical Methodologies for Detection and Quantification of Silver Perfluorooctanoate in Complex Matrices

Chromatographic Techniques for Silver Perfluorooctanoate Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound. These methods offer high selectivity and sensitivity, which are crucial for regulatory monitoring and research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and authoritative method for the determination of this compound. tracker.noliplid.comnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for analyzing non-volatile ionic compounds like this compound in complex matrices. mdpi.com

The general principle involves introducing a liquid sample, where this compound dissociates into the silver cation (Ag⁺) and the perfluorooctanoate anion (PFOA⁻), into the LC system. The perfluorooctanoate anion is then separated from other components in the sample on a chromatographic column, most commonly a reversed-phase column such as a C18, C8, or phenyl-hexyl. chromatographyonline.com Following separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is typically used in negative ion mode to generate ions of the perfluorooctanoate anion, which are subsequently detected and quantified. chromatographyonline.com

Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for other PFAS compounds (e.g., EPA Method 533 and 537.1), provide a framework for the analysis of PFOA and its salts. nih.gov These methods are characterized by their low limits of detection (LOD), often in the parts-per-trillion (ng/L) range, and their robustness for various water samples. nih.govccspublishing.org.cn The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the perfluorooctanoate anion are monitored, minimizing matrix interferences. mdpi.comresearchgate.net

Table 1: Key Parameters in LC-MS/MS Analysis of Perfluorooctanoate

Parameter Description Common Choices/Values Reference
Chromatography Mode Reversed-Phase Liquid Chromatography (RPLC) Most common for PFAS analysis chromatographyonline.com
Column Chemistry Stationary phase used for separation C18, C8, Phenyl-Hexyl, Fluorinated Phases (F5) chromatographyonline.com
Ionization Source Method for generating ions for MS analysis Electrospray Ionization (ESI), typically in negative mode chromatographyonline.com
Detection Mode Mass spectrometric technique for quantification Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mdpi.comresearchgate.net

| Mobile Phase | Solvents used to carry the sample through the column | Methanol (B129727), Acetonitrile, and water with additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) | ccspublishing.org.cn |

While LC-MS/MS is the preferred method for ionic PFAS like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for volatile and neutral PFAS compounds. iteh.aica.gov this compound, being a salt, is non-volatile and cannot be directly analyzed by GC-MS.

For GC-MS analysis to be feasible, the perfluorooctanoate anion must undergo a derivatization process to convert it into a volatile analogue, for instance, by esterification to form a methyl or ethyl ester. nih.gov This adds complexity and potential sources of error to the analytical workflow. The derivatization step can be cumbersome and may not achieve 100% yield, affecting the accuracy of quantification. nih.gov Therefore, while GC-MS is a powerful tool for certain PFAS, its application to this compound is limited and generally less direct and less efficient than LC-MS/MS. tracker.noliplid.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Electrochemical Sensing Methods for this compound

Electrochemical sensors are emerging as a promising alternative to traditional chromatographic methods for PFAS detection. frontiersin.org These sensors offer advantages such as portability, lower cost, and the potential for rapid, on-site analysis, which is particularly valuable for environmental screening. frontiersin.orgacs.org The detection of this compound via these methods primarily targets the perfluorooctanoate anion (PFOA⁻).

Several types of electrochemical sensors have been developed, including potentiometric, voltammetric, and impedimetric sensors. uantwerpen.beacs.org A key challenge is achieving high selectivity. To overcome this, sensor surfaces are often functionalized with specific recognition elements. acs.org Molecularly Imprinted Polymers (MIPs) are a notable example; these are synthetic polymers engineered to have cavities that specifically bind to the target analyte (PFOA⁻), enhancing the sensor's selectivity. uantwerpen.beacs.org Other approaches include using selective ionomer coatings on screen-printed electrodes that facilitate the direct sensing of PFOA. acs.org

The sensor's response, which can be a change in current, potential, or impedance, is then correlated to the concentration of the analyte in the sample. acs.orgacs.org While research has demonstrated detection limits in the nanomolar (nM) to picomolar (pM) range for PFOA in water samples, the technology is still largely in the development and proof-of-concept stage. acs.orgacs.orgresearchgate.net

Table 2: Examples of Electrochemical Sensors for Perfluorooctanoate (PFOA) Detection

Sensor Type Recognition Element Matrix Limit of Detection (LOD) Reference
Impedimetric Sensor Molecularly Imprinted Polymer (MIP) River Water 3.4 pM acs.org
Amperometric Sensor Perfluorinated Anion Exchange Ionomer (PFAEI) Aqueous Solution ~10 ppb (24 nM) acs.org
Potentiometric Sensor Fluorous Anion Liquid Exchange Membrane Lake Water 0.07 µg/L (~0.17 nM) nih.gov

| Colorimetric Sensor | Functionalized Porphyrin Receptor | Spiked Water & Soil | Visually detected at environmentally relevant concentrations | researchgate.net |

Advanced Sample Preparation and Extraction Techniques for this compound

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, especially in complex matrices like soil, sediment, and biological tissues. The goal is to isolate and concentrate the analyte while removing interfering substances that could compromise the analysis. researchgate.net

Solid-Phase Extraction (SPE) is the most widely used technique for water samples. nih.govchromatographyonline.com Standard methods, such as EPA 537.1, employ SPE cartridges packed with a polystyrene-divinylbenzene (SDVB) sorbent. nih.gov The process involves passing a water sample through the cartridge, where the perfluorooctanoate anion is adsorbed onto the sorbent. Interferents are washed away, and the analyte is then eluted with a solvent like methanol before being concentrated and analyzed by LC-MS/MS. nih.govchromatographyonline.com

For more complex solid matrices, such as plant tissues or soil, more rigorous extraction methods are required. These often involve an initial solvent extraction, for example, using methanol, followed by a cleanup step. researchgate.net Dispersive SPE (d-SPE), often associated with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, may use sorbents like graphitized carbon (e.g., ENVI-Carb) to remove pigments and other matrix components that can interfere with LC-MS/MS analysis. researchgate.net

Other advanced extraction techniques that have been applied to PFAS analysis include:

Liquid-Liquid Extraction (LLE): A classic method involving partitioning the analyte between two immiscible liquid phases. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample to adsorb the analyte. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized LLE method where a mixture of extraction and disperser solvents is injected into the aqueous sample, forming a cloudy solution that facilitates rapid extraction. nih.gov

Metal-Organic Framework (MOF) Composites: Novel materials are being explored for highly selective extraction. For instance, composites have been designed for the rapid and selective extraction of silver ions (Ag⁺) from complex water matrices, which could potentially be adapted for silver-containing compounds. nih.gov

The choice of extraction method depends heavily on the sample matrix, the required detection limits, and the analytical instrumentation available.

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